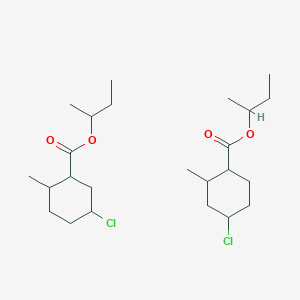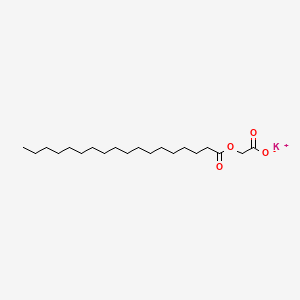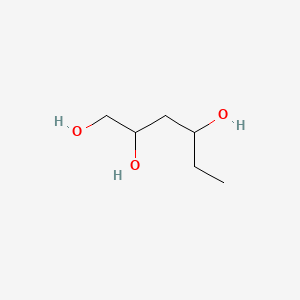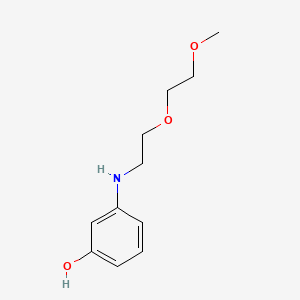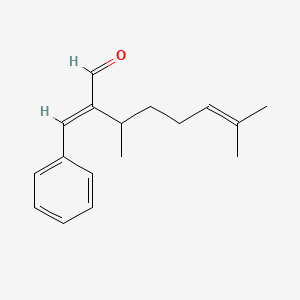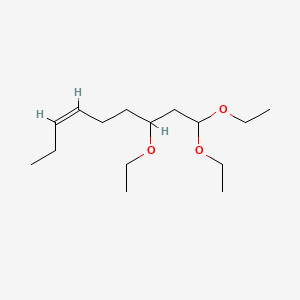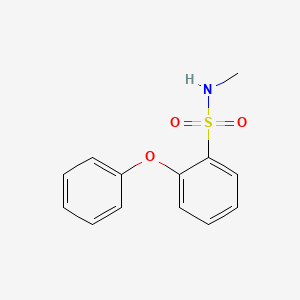
N-Methyl-2-phenoxybenzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-phenoxybenzenesulphonamide is an organic compound belonging to the sulphonamide class Sulphonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-phenoxybenzenesulphonamide typically involves the reaction of 2-phenoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-2-phenoxybenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulphonamides.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-phenoxybenzenesulphonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of N-Methyl-2-phenoxybenzenesulphonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .
For its anticancer activity, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation within tumor cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-phenoxybenzenesulphonamide can be compared with other sulphonamide compounds such as:
Sulfamethoxazole: A commonly used antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: this compound stands out due to its dual activity as both an antimicrobial and anticancer agent. Its ability to inhibit carbonic anhydrase IX specifically makes it a promising candidate for targeted cancer therapy .
Eigenschaften
CAS-Nummer |
40182-09-0 |
|---|---|
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
N-methyl-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-14-18(15,16)13-10-6-5-9-12(13)17-11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI-Schlüssel |
ATLFCDGWDOSGPN-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


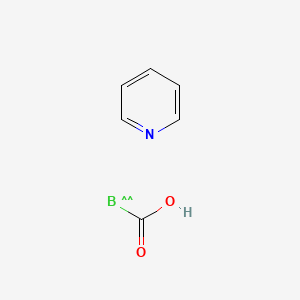
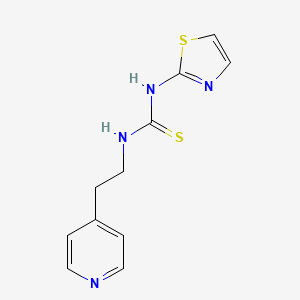
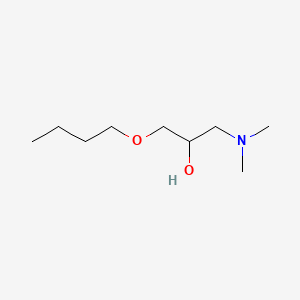
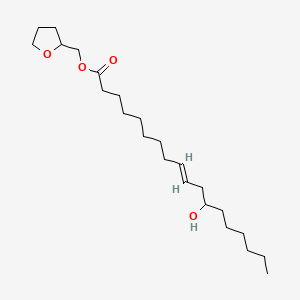
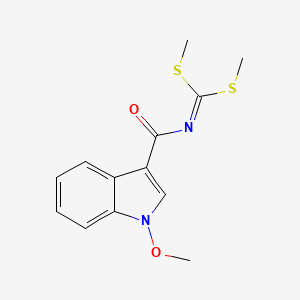
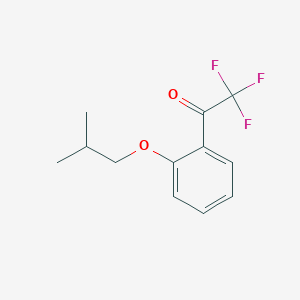
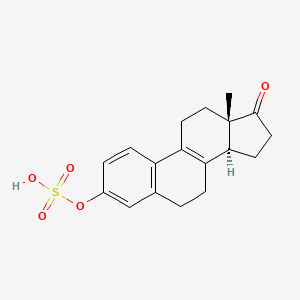
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
